molecular formula C5H7BrCl2O B14341747 3-Bromo-2-chloro-3-methylbutanoyl chloride CAS No. 106265-05-8

3-Bromo-2-chloro-3-methylbutanoyl chloride

Cat. No.: B14341747
CAS No.: 106265-05-8
M. Wt: 233.92 g/mol
InChI Key: CQHLLNCSXZOVQP-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H7BrCl2O. It is a derivative of butanoyl chloride, featuring bromine, chlorine, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-3-methylbutanoyl chloride typically involves the halogenation of 3-methylbutanoyl chloride. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using advanced chemical reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-3-methylbutanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid .

Scientific Research Applications

3-Bromo-2-chloro-3-methylbutanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-3-methylbutanoyl chloride involves its reactivity with various nucleophiles. The compound’s halogen atoms are highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to modify and create new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-3-methylbutanoyl chloride is unique due to the presence of both bromine and chlorine atoms, along with a methyl group on the butanoyl chloride backbone. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

CAS No.

106265-05-8

Molecular Formula

C5H7BrCl2O

Molecular Weight

233.92 g/mol

IUPAC Name

3-bromo-2-chloro-3-methylbutanoyl chloride

InChI

InChI=1S/C5H7BrCl2O/c1-5(2,6)3(7)4(8)9/h3H,1-2H3

InChI Key

CQHLLNCSXZOVQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)Cl)Cl)Br

Origin of Product

United States

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